1-(Dodecylsulfanyl)-4-nitrobenzene
Description
1-(Dodecylsulfanyl)-4-nitrobenzene is a nitroaromatic compound featuring a dodecylthio (-SC₁₂H₂₅) group at the para position relative to a nitro (-NO₂) group on a benzene ring. The dodecyl chain confers significant hydrophobicity, making the compound useful in applications requiring non-polar solubility or surfactant-like behavior. The nitro group is strongly electron-withdrawing, influencing the aromatic ring’s reactivity and electronic properties.
Properties
CAS No. |
73520-87-3 |
|---|---|
Molecular Formula |
C18H29NO2S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-dodecylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C18H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3 |
InChI Key |
NWWXELGIFUKJQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dodecylsulfanyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(dodecylsulfanyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dodecylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dodecylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as halides or amines, and solvents like dimethylformamide or acetonitrile.
Major Products:
Reduction: 1-(Dodecylsulfanyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dodecylsulfanyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-(Dodecylsulfanyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dodecylsulfanyl group can interact with hydrophobic environments, such as lipid bilayers. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Thioether vs. Ether Derivatives
1-(Dodecylsulfanyl)-4-nitrobenzene differs from 1-dodecyloxy-4-nitrobenzene (an ether analog) in the chalcogen atom (S vs. O). Key comparisons include:
- Hydrogen Bonding : The ether derivative forms weak C–H···O interactions, leading to ribbon-like crystal structures . Thioethers, with less electronegative sulfur, exhibit weaker hydrogen-bonding capacity, likely resulting in distinct packing arrangements (e.g., van der Waals dominance).
- Polarity : Thioethers (C–S–C) are less polar than ethers (C–O–C), enhancing the hydrophobicity of the dodecylthio derivative.
Alkyl Chain Length Effects
Shorter-chain thioethers like 1-(methylsulfanyl)-4-nitrobenzene (C₇H₇NO₂S, MW = 169.20 g/mol) contrast with the dodecylthio derivative (C₁₈H₂₉NO₂S, MW ≈ 337.5 g/mol):
- Solubility : Methylsulfanyl derivatives exhibit higher solubility in polar solvents due to reduced steric hindrance.
Electronic Effects of Substituents
- Fluorinated Thioethers: 4-(Difluoromethylthio)nitrobenzene (CF₂H–S–C₆H₄–NO₂) introduces electron-withdrawing fluorine atoms, further polarizing the C–S bond and enhancing the nitro group’s electrophilicity.
- Sulfonyl Derivatives: Compounds like 1-(2-chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (C₁₄H₁₂ClNO₄S) feature sulfonyl groups (–SO₂–), which are stronger electron-withdrawing groups than thioethers, drastically altering reactivity and stability.
Tautomerism and Solvatochromism
The dodecylthio group’s steric bulk may suppress tautomerism compared to smaller substituents.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity and Electronic Effects
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